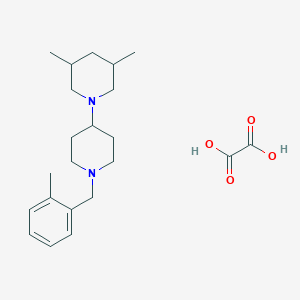
3,5-dimethyl-1'-(2-methylbenzyl)-1,4'-bipiperidine oxalate
Descripción general
Descripción
3,5-dimethyl-1'-(2-methylbenzyl)-1,4'-bipiperidine oxalate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the family of piperidine derivatives, which are known for their diverse biological activities. In
Aplicaciones Científicas De Investigación
3,5-dimethyl-1'-(2-methylbenzyl)-1,4'-bipiperidine oxalate has been studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a ligand for the development of new drugs. This compound has been shown to exhibit high affinity and selectivity for certain receptors, making it a promising candidate for the development of novel therapeutics. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to modulate neurotransmitter release.
Mecanismo De Acción
The mechanism of action of 3,5-dimethyl-1'-(2-methylbenzyl)-1,4'-bipiperidine oxalate is not fully understood, but it is believed to act as a modulator of neurotransmitter release. This compound has been shown to bind to certain receptors in the brain, including the dopamine and serotonin receptors, which play a crucial role in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can modulate the release of neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior. Additionally, it has been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3,5-dimethyl-1'-(2-methylbenzyl)-1,4'-bipiperidine oxalate is its high affinity and selectivity for certain receptors, which makes it a promising candidate for the development of new drugs. Additionally, its relatively simple synthesis method and high purity product make it an attractive compound for laboratory experiments. However, one limitation of this compound is its limited solubility in aqueous solutions, which may pose challenges in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 3,5-dimethyl-1'-(2-methylbenzyl)-1,4'-bipiperidine oxalate. One area of interest is the development of new drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases. Other future directions may include the development of new synthesis methods or modifications to the existing synthesis method to improve the yield or purity of the product.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its high affinity and selectivity for certain receptors make it a promising candidate for the development of new drugs, while its ability to modulate neurotransmitter release may be beneficial in the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Propiedades
IUPAC Name |
3,5-dimethyl-1-[1-[(2-methylphenyl)methyl]piperidin-4-yl]piperidine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2.C2H2O4/c1-16-12-17(2)14-22(13-16)20-8-10-21(11-9-20)15-19-7-5-4-6-18(19)3;3-1(4)2(5)6/h4-7,16-17,20H,8-15H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFMYCMNPCDPQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2CCN(CC2)CC3=CC=CC=C3C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide](/img/structure/B3973083.png)
![1-[1-(2-fluorobenzoyl)-4-piperidinyl]azepane oxalate](/img/structure/B3973089.png)
![isopropyl 6-methyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3973092.png)
![1-benzyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3973096.png)

![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B3973107.png)
![1-[1-(2,5-dimethoxybenzyl)-4-piperidinyl]-4-ethylpiperazine oxalate](/img/structure/B3973127.png)

![N-benzyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3973134.png)
![4-(5-chloro-2-methylphenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3973143.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3973147.png)

![N-[(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine](/img/structure/B3973159.png)